molecular formula C12H14O3 B051388 Methyl 4-(4-oxobutyl)benzoate CAS No. 106200-41-3

Methyl 4-(4-oxobutyl)benzoate

Cat. No. B051388
M. Wt: 206.24 g/mol
InChI Key: PKKOQVAJFXOJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Methyl 4-(4-oxobutyl)benzoate" is a chemical compound of interest in various fields of chemistry, including organic synthesis, material science, and pharmaceutical chemistry. Its structure implies the presence of both ester and ketone functional groups, which could afford it unique chemical and physical properties useful for a range of applications.

Synthesis Analysis

The synthesis of compounds closely related to "Methyl 4-(4-oxobutyl)benzoate" often involves condensation reactions, starting from benzoic acid derivatives or esters. For instance, similar compounds have been synthesized through the reaction of methyl esters of aroylpyruvic acids with amines in acetic acid–ethanol mixtures, showcasing the versatility of ester compounds in chemical synthesis (Gein et al., 2020).

Scientific Research Applications

  • Decolorization of Organic Solvents

    • Field : Chemistry
    • Application : Methyl 4-(4-oxobutyl)benzoate is a reagent that can be used to decolorize certain organic solvents, such as l-glutamic acid .
    • Method : It is an ester of methyl benzoate and l-glutamic acid. The exact method of application or experimental procedures are not specified .
    • Results : The outcomes of this application are not provided in the sources .
  • Anti-Cancer Properties

    • Field : Medical Research
    • Application : This compound has been shown to have anti-cancer properties, which are believed to be due to its ability to inhibit DNA synthesis and protein synthesis .
    • Method : Methyl 4-(4-oxobutyl)benzoate is also used as a starting material in the industrial synthesis of pemetrexed disodium, which inhibits tumor necrosis factor (TNF) .
    • Results : The outcomes of this application are not provided in the sources .
  • Preparation of Pemetrexed

    • Field : Pharmaceutical Chemistry
    • Application : 4-(4-Oxobutyl)benzoic Acid Methyl Ester is used as a reagent in the preparation of Pemetrexed .
    • Method : The exact method of application or experimental procedures are not specified .
    • Results : The outcomes of this application are not provided in the sources .
  • Flavoring Ingredient

    • Field : Food Science
    • Application : Methyl 4-(4-oxobutyl)benzoate is primarily used as a flavoring ingredient in foods .
    • Method : The exact method of application or experimental procedures are not specified .
    • Results : The outcomes of this application are not provided in the sources .
  • Additive in Medicine and Cosmetics

    • Field : Pharmaceutical and Cosmetic Industry
    • Application : It can also be used as an additive in medicine and cosmetics, with fragrant and flavoring effects .
    • Method : The exact method of application or experimental procedures are not specified .
    • Results : The outcomes of this application are not provided in the sources .
  • Preparation of Furoxanoxyalkyl Esters of Pemetrexed

    • Field : Pharmaceutical Chemistry
    • Application : 4-(4-Oxobutyl)benzoic Acid Methyl Ester is used as a reagent in the preparation of furoxanoxyalkyl esters of Pemetrexed as antifolates and nitric oxide donors for use as anticancer agents .
    • Method : The exact method of application or experimental procedures are not specified .
    • Results : The outcomes of this application are not provided in the sources .

Safety And Hazards

While specific safety and hazard information for “Methyl 4-(4-oxobutyl)benzoate” is not available, general safety measures for handling similar chemical compounds include washing face, hands, and any exposed skin thoroughly after handling. It is also recommended not to eat, drink, or smoke when using this product. Protective gloves, clothing, and eye/face protection should be worn .

Future Directions

“Methyl 4-(4-oxobutyl)benzoate” is used as a reagent in the preparation of Pemetrexed and furoxanoxyalkyl esters of Pemetrexed, which are used as anticancer agents . This suggests that future research could explore its potential applications in the development of new anticancer drugs.

properties

IUPAC Name

methyl 4-(4-oxobutyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKOQVAJFXOJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-oxobutyl)benzoate

Synthesis routes and methods I

Procedure details

To mixture of 4.19 g (1.5 eq) of pyridinium chlorochromate and 1.76 g (1.0 eq) of sodium acetate in 100 mL of dry methylene chloride are added, under nitrogen and with stirring, 2.70 g 1.0 eq) of methyl 4-(4-hydroxybutyl)benzoate in 50 mL of dry methylene chloride. The reaction mixture is stirred 12 hours, diluted with diethyl ether, and filtered. After concentration at reduced pressure, the residue is distilled under vacuum to yield 4-(4-carbomethoxyphenyl)-butanal as an oil, b.p. 131° C. at <1 torr; IR (film) νmax 2950, 2720, 1722, 1612, 1285, and 1110 cm-1 ; 1H NMR (CDCl3) delta 9.77 (m, 1H, --CHO), 7.98 (d, J=9 Hz, 2H, Ar), 7.24 (d, J=8.2 Hz, 2H, Ar), 3.90 (s, 3H, --CH3), 2.72 (t, 2H, benzyl), 2.47 (mm, 2H, --CH2CHO), 1.95 (m, 2H, --CH2).
Quantity
4.19 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of 4.97 g (23 mmol) of pyridinium chlorochromate and 1.23 g (15 mmol) of sodium acetate in 100 mL of dry methylene chloride was added 3.2 g (15.3 mmol) of methyl 4-(4-hydroxybutyl)benzoate in 50 mL of methylene chloride at room temperature. The resulting mixture was stirred at room temperature for 3 hours, diluted with 150 mL of ethyl ether, filtered through a silica gel pad, and concentrated. The residue was purified by column chromatography (silica gel/hexane:ethyl acetate=4:1) to give 2.85 g (90%) of 4-(4-methoxycarbonylphenyl)butyraldehyde as a light yellow oil: 1H NMR (CDCl3) δ 2.15-2.40 (2H, m), 2.72 (2H, t, J=6.6 Hz), 2.96 (2H, t, J=7.2 Hz), 4.15 (3H, s), 7.50 (2H, d, J=8.1 Hz), 8.21 (2H, d, J=8.1 Hz), 10.01 (1H. s); MS m/z 206 (M+), 175, 162, 131,103, 91, 63.
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

condensing methyl p-bromobenzoate with 3-buten-1-ol; extracting the reaction mixture with an organic solvent to obtain an organic extract; decolorizing the organic extract with silica gel, and then removing the organic solvent to give 4-(4-carbomethoxyphenyl) butanal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(4-oxobutyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4-oxobutyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(4-oxobutyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(4-oxobutyl)benzoate
Reactant of Route 5
Methyl 4-(4-oxobutyl)benzoate
Reactant of Route 6
Methyl 4-(4-oxobutyl)benzoate

Citations

For This Compound
3
Citations
H Ohno, M Okumura, S Maeda, H Iwasaki… - The Journal of …, 2003 - ACS Publications
Samarium(II)-mediated spirocyclization onto an aromatic ring was achieved by the reaction of methyl 4-(4-oxoalkyl)benzoates with SmI 2 in the presence of i-PrOH and HMPA, yielding …
Number of citations: 66 pubs.acs.org
RMR Jaggavarapu, V Muvvala… - Current Organic …, 2022 - ingentaconnect.com
A facile synthetic protocol was employed to prepare process-related impurities associated with the synthesis of pemetrexed disodium heptahydrate, Alimta. The research work is …
Number of citations: 4 www.ingentaconnect.com
HF Klein - 2013 - Citeseer
Malaria, a widespread disease caused by the protozoan parasite of the genus Plasmodium, was responsible for an estimated 216 million infections and 655 000 deaths worldwide in …
Number of citations: 4 citeseerx.ist.psu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.